![molecular formula C12H7NO B1345150 indeno[2,1-b]pyridin-9-one CAS No. 57955-12-1](/img/structure/B1345150.png)
indeno[2,1-b]pyridin-9-one
Overview
Description
9H-Indeno(2,1-b)pyridin-9-one: is a heterocyclic compound with the molecular formula C12H7NO . It is known for its unique structure, which combines an indene and a pyridine ring. This compound is of significant interest due to its potential pharmacological activities and its role as an intermediate in the synthesis of various heterocyclic structures .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diastereoselective Intramolecular Ritter Reaction: This method generates a cis-fused hexahydro-4aH-indeno(1,2-b)pyridine ring system.
Copper-Catalyzed [4+2] Cycloaddition: This approach constructs [3.2.2] bicycles.
Eco-Benign Synthesis in 2,2,2-Trifluoroethanol: This method is highly efficient for preparing dihydro-1H-indeno(1,2-b)pyridines.
One-Pot Synthesis: Involves a four-component cyclocondensation reaction to synthesize functionalized unsymmetrical dihydro-1H-indeno(1,2-b)pyridines.
Industrial Production Methods: While specific industrial production methods for 9H-Indeno(2,1-b)pyridin-9-one are not detailed, the methodologies mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and scaling up of processes.
Chemical Reactions Analysis
Types of Reactions:
Nitration: Produces 4-nitro derivatives.
Oxidation: Leads to various oxidation by-products.
Reduction: Stereospecific catalytic reduction and epimerization under alkaline conditions.
Common Reagents and Conditions:
Nitration: Typically involves nitric acid and sulfuric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used under hydrogenation conditions.
Major Products:
Nitration: 4-nitro derivatives.
Oxidation: Various oxidation by-products.
Reduction: Reduced and epimerized products.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used in the synthesis of various heterocyclic structures.
Pharmacological Activities: Potential non-peptide NK(1)-antagonists.
Biology and Medicine:
Antimicrobial Activity: Derivatives containing azo groups have shown promising antimicrobial activity.
Industry:
Mechanism of Action
Comparison with Similar Compounds
- Indeno(1,2-b)pyridin-9-one
- Indeno(2,1-b)pyrazine-2,3-dicarbonitrile
Comparison:
- Indeno(1,2-b)pyridin-9-one: Shares a similar indene-pyridine structure but differs in the positioning of the nitrogen atom.
- Indeno(2,1-b)pyrazine-2,3-dicarbonitrile: Contains additional nitrile groups and a pyrazine ring, offering different electronic properties and potential applications .
Properties
IUPAC Name |
indeno[2,1-b]pyridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO/c14-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDVQPDRWLRLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206672 | |
| Record name | 9H-Indeno(2,1-b)pyridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57955-12-1 | |
| Record name | 9H-Indeno[2,1-b]pyridin-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57955-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Indeno(2,1-b)pyridin-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057955121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Indeno(2,1-b)pyridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to 1-azafluorenone and its derivatives?
A: Several synthetic routes have been explored for 1-azafluorenones. One efficient approach utilizes a three-step sequence: * Metalation of 1,2,4-triazines: This allows for the introduction of various substituents onto the triazine ring. [] * Sonogashira coupling: This step introduces an alkyne functionality, setting the stage for the final cyclization. [] * Intramolecular Inverse Diels-Alder reaction: This key step forms the 1-azafluorenone core structure. []
Q2: Can you elaborate on the structural characteristics of 1-azafluorenone and its spectroscopic properties?
A: While specific spectroscopic data isn't provided in the cited research, 1-azafluorenone is characterized by a fused tricyclic system, consisting of a pyridine ring fused to a fluorenone core. The presence of the nitrogen atom in the structure significantly influences its reactivity and potential interactions compared to fluorenone itself. Spectroscopically, 1-azafluorenones, particularly those containing a pyridone motif, exhibit moderate fluorescence. [] Detailed spectroscopic analysis would typically involve NMR, IR, and mass spectrometry techniques.
Q3: Has the structure-activity relationship (SAR) of 1-azafluorenone derivatives been investigated?
A: While the provided research doesn't delve into specific SAR studies, it highlights that the presence of a pyridone motif within the 1-azafluorenone structure contributes to its fluorescence properties. [] This suggests that structural modifications can significantly impact its physicochemical properties, potentially influencing its biological activity. Further research is needed to establish comprehensive SAR data and explore the impact of various substituents on its activity, potency, and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)
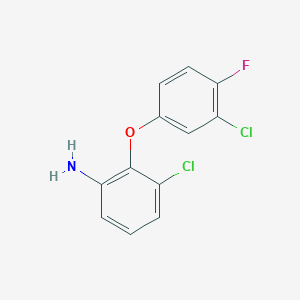


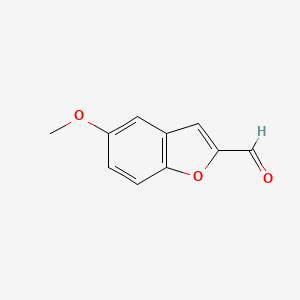
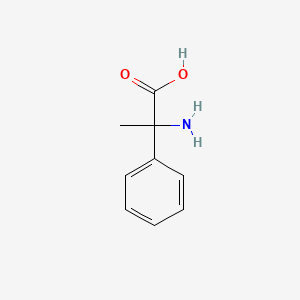



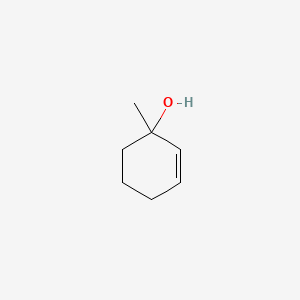
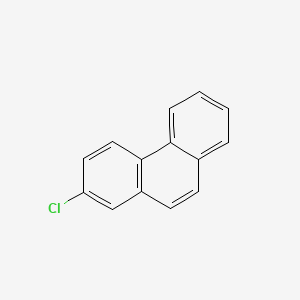
![bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B1345104.png)


